Product packaging for 7-Methyl-4-nitro-1H-indazole(Cat. No.:CAS No. 858227-24-4)

7-Methyl-4-nitro-1H-indazole

Cat. No.: B1505511
CAS No.: 858227-24-4
M. Wt: 177.16 g/mol
InChI Key: BKEDNDOLNBGUEF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indazole Derivatives in Drug Discovery

The journey of indazole chemistry began in 1883 with Emil Fischer's first description of the indazole structure as a pyrazole (B372694) ring fused to a benzene (B151609) ring. This foundational discovery paved the way for extensive research into substituted indazole derivatives. Throughout the 20th century, the diverse biological activities of compounds featuring this bicyclic structure became increasingly apparent, spurring further development in the field. The progress in understanding indazole derivatives has led to their recognition as a "privileged scaffold" in medicinal chemistry. samipubco.comresearchgate.netbenthamdirect.com This term signifies a molecular framework that can bind to multiple biological targets, making indazoles a valuable starting point for the discovery of new drugs. samipubco.com Research on indazole-based therapeutic agents has been active since at least 1966, leading to numerous compounds entering clinical trials and the market. benthamdirect.com

Significance of the Indazole Heterocyclic Scaffold

The indazole scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in medicinal chemistry. samipubco.comigi-global.com Its significance stems from its versatile chemical properties and its presence in a wide array of biologically active compounds. researchgate.netigi-global.comexlibrisgroup.com The unique structure of indazole, with its tautomeric forms, allows for a broad range of chemical modifications, enabling the creation of large libraries of compounds for structure-activity relationship (SAR) studies. samipubco.comresearchgate.net This synthetic accessibility is a key factor in its widespread use. samipubco.com

Indazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anti-HIV, antifungal, and antitumor properties. researchgate.netbenthamdirect.com This broad applicability has led to the development of several successful drugs. For instance, pazopanib, a multi-kinase inhibitor with an indazole core, is used to treat advanced renal cell carcinoma, and axitinib, another indazole derivative, is a second-line treatment for the same condition. samipubco.com The drug-like properties of the indazole scaffold, such as good solubility and metabolic stability, further enhance its value in drug development. samipubco.com

Classification and Overview of Nitroindazole Derivatives

Nitroindazole derivatives are a specific class of indazoles characterized by the presence of one or more nitro groups attached to the indazole ring system. These compounds are classified based on the position of the nitro group on the indazole core. The possible C-nitro-1H-indazoles are the 3-, 4-, 5-, 6-, and 7-nitro derivatives. nih.gov The position of the nitro group significantly influences the electronic properties and, consequently, the biological activity of the molecule. nih.gov

For example, 7-nitroindazole (B13768) and its derivatives are known as selective inhibitors of neuronal nitric oxide synthase (nNOS). wikipedia.org Other isomers, such as 5-nitroindazoles, have been investigated for their potential as antiprotozoal agents, showing activity against parasites like Trypanosoma cruzi, the causative agent of Chagas disease. science.govgoogle.comnih.gov The synthesis of these derivatives often involves the nitration of the parent indazole or a substituted precursor. For instance, 4-nitro-1H-indazole can be synthesized from 2-methyl-3-nitro-aniline. sci-hub.sechemicalbook.com The reactivity and potential for further chemical modification of nitroindazoles make them important intermediates in the synthesis of more complex molecules. smolecule.com

Academic Research Landscape of 7-Methyl-4-nitro-1H-Indazole within Substituted Indazoles

Within the broader field of substituted indazoles, this compound is a compound of interest in academic and industrial research. While specific, in-depth studies on this particular molecule are not as abundant as for some other indazole derivatives, its structural features suggest potential applications in medicinal chemistry and materials science. Research on related compounds provides a framework for understanding its potential. For example, the presence of a nitro group at the 4-position and a methyl group at the 7-position creates a unique electronic and steric profile that can influence its interactions with biological targets.

The academic landscape for this compound is primarily situated within the context of synthetic methodology development and the exploration of novel indazole-based scaffolds. acs.org Its synthesis would likely draw upon established methods for the functionalization of the indazole ring. sci-hub.se Further research is needed to fully elucidate the specific properties and potential applications of this compound. The systematic screening of this compound for various biological activities could unveil new therapeutic possibilities, given the diverse bioactivities observed in the broader indazole family.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2 B1505511 7-Methyl-4-nitro-1H-indazole CAS No. 858227-24-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-4-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-7(11(12)13)6-4-9-10-8(5)6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEDNDOLNBGUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705945
Record name 7-Methyl-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858227-24-4
Record name 7-Methyl-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1H-Indazole Core Structure

The formation of the 1H-indazole scaffold is a well-established area of heterocyclic chemistry, with numerous synthetic strategies developed to achieve this versatile ring system. These methods can be classified into several key approaches, including classical cyclization reactions, modern palladium-catalyzed cross-coupling reactions, and various transition-metal-free alternatives.

Cyclization Reactions for Indazole Ring Formation

Intramolecular cyclization reactions represent a foundational approach to the synthesis of the 1H-indazole core. A common strategy involves the cyclocondensation of appropriately substituted aromatic precursors. For instance, the reaction of 2-methyl-3-nitroaniline (B147196) with sodium nitrite (B80452) in acetic acid provides a direct route to 4-nitro-1H-indazole. chemicalbook.com This method, known as the Davis-Beirut reaction, and its variations, offer a powerful tool for constructing the indazole ring from readily available starting materials. researchgate.netnih.govorgsyn.orgrsc.orgresearchgate.net The general principle of these reactions involves the in situ generation of a reactive intermediate that undergoes intramolecular cyclization to form the bicyclic system.

Another classical approach is the intramolecular Ullmann-type reaction, which has been utilized in the synthesis of substituted 1H-indazoles. This method typically involves the copper-catalyzed cyclization of a precursor containing an N-H bond and an ortho-halo substituent. researchgate.net

A variety of cyclization strategies are summarized in the table below:

Cyclization StrategyStarting MaterialsKey Reagents/ConditionsProductReference(s)
Diazotization/Cyclization2-methyl-3-nitroanilineNaNO₂, Acetic Acid4-nitro-1H-indazole chemicalbook.com
Davis-Beirut Reactiono-nitrobenzylaminesBase (e.g., NaOH, KOH)2H-indazoles researchgate.netnih.govorgsyn.orgrsc.orgresearchgate.net
Intramolecular Ullmann Reactionortho-haloaryl hydrazonesCopper catalyst1H-indazoles researchgate.net

Palladium-Catalyzed Synthetic Strategies for Indazole Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of a wide array of heterocyclic compounds, including the 1H-indazole core. These methods often offer high efficiency, functional group tolerance, and the ability to construct complex molecular architectures. A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence. nih.gov

Transition Metal-Free Approaches

In recent years, there has been a growing interest in the development of transition-metal-free synthetic methods, driven by the desire for more sustainable and cost-effective chemical processes. For the synthesis of 1H-indazoles, several transition-metal-free approaches have been reported. One such method involves the reaction of N-tosylhydrazones with nitroaromatic compounds. rsc.org This transformation proceeds under metal-free conditions and demonstrates a broad substrate scope.

Regioselective Introduction of Nitro and Methyl Groups

The synthesis of 7-Methyl-4-nitro-1H-indazole requires the precise and controlled introduction of a nitro group at the C4 position and a methyl group at the C7 position of the 1H-indazole ring. The regioselectivity of these substitution reactions is highly dependent on the reaction conditions and the existing substituents on the indazole core.

Nitration Protocols for Indazole Systems

The nitration of the 1H-indazole ring is a common electrophilic aromatic substitution reaction. The position of nitration is influenced by the electronic properties of the indazole ring and any existing substituents. The synthesis of 4-nitro-1H-indazole can be achieved by the diazotization and cyclization of 2-methyl-3-nitroaniline. chemicalbook.com This approach strategically places the nitro group at the desired C4 position prior to the formation of the indazole ring. Direct nitration of 1H-indazole typically yields a mixture of isomers, with the position of the nitro group being dependent on the reaction conditions.

Strategies for Methylation at Specific Positions (e.g., C7)

The regioselective methylation of the indazole ring system can be challenging, as methylation can occur on either of the nitrogen atoms (N1 or N2) or on the benzene (B151609) ring. The outcome of the methylation reaction is influenced by factors such as the nature of the methylating agent, the solvent, the temperature, and the presence of directing groups.

Studies on the methylation of nitroindazoles have shown that the position of the nitro group significantly directs the site of methylation. For instance, the methylation of 4-nitroindazole under neutral conditions has been reported to predominantly yield the 2-methyl derivative. reddit.com

Achieving C7 methylation on a pre-formed 4-nitro-1H-indazole core is a significant synthetic challenge. However, recent research has demonstrated the feasibility of C7 functionalization of 1-methyl-4-nitro-1H-indazole through palladium-catalyzed C-H activation. researchgate.net This suggests a potential, albeit indirect, route where N1-methylation is followed by C7 functionalization.

An alternative and more direct strategy would involve the synthesis of 7-methyl-1H-indazole as the initial target, followed by a regioselective nitration at the C4 position. The success of this approach hinges on the directing effect of the C7-methyl group in the nitration reaction.

Furthermore, the use of directing groups can be a powerful strategy to achieve regioselective C-H functionalization. For example, an N-amide directing group has been successfully employed for the rhodium-catalyzed C7-olefination of indazoles. nih.gov A similar strategy could potentially be adapted for the introduction of a methyl group at the C7 position.

The table below summarizes some of the challenges and potential strategies for the regioselective methylation of the indazole core:

ChallengePotential StrategyKey ConsiderationsReference(s)
N1 vs. N2 methylationControl of reaction conditions (e.g., neutral vs. acidic)The electronic nature of the indazole ring and the methylating agent. reddit.com
C-alkylation vs. N-alkylationUse of directing groups or C-H activation strategiesThe directing group must be readily introduced and removed. researchgate.netnih.gov
Regioselectivity on the benzene ringSynthesis of a pre-functionalized precursor (e.g., 7-methyl-1H-indazole) followed by further substitutionThe directing effects of the existing substituents on subsequent reactions.-

Synthesis of 4-Nitro-1H-indazole Precursors and Analogs

The synthesis of 4-nitro-1H-indazole is a fundamental process that provides a key structural motif and serves as a precursor for more complex analogs. A widely utilized and efficient method for preparing 4-nitro-1H-indazole involves the diazotization and subsequent cyclization of 2-methyl-3-nitroaniline.

This reaction is typically carried out by treating 2-methyl-3-nitroaniline with sodium nitrite in a glacial acetic acid solution. The process begins with the in-situ formation of a diazonium salt from the aniline (B41778) derivative, which then undergoes an intramolecular cyclization to form the indazole ring system. The reaction is known for its high efficiency, often yielding the product in near-quantitative amounts.

A general procedure involves dissolving 2-methyl-3-nitroaniline in glacial acetic acid and cooling the mixture. An aqueous solution of sodium nitrite is then added, initiating the diazotization. The reaction mixture is typically stirred overnight, allowing for complete cyclization. The 4-nitro-1H-indazole product often precipitates from the solution and can be isolated by simple filtration, followed by washing and drying.

Table 1: Synthesis of 4-Nitro-1H-indazole
Starting MaterialReagentsSolventKey TransformationYieldReference
2-Methyl-3-nitroanilineSodium nitrite (NaNO2), WaterGlacial Acetic AcidDiazotization and Intramolecular Cyclization~99% chemicalbook.com

Synthetic Pathways to 7-Methyl-1H-indazole Precursors and Analogs

The 7-methyl-1H-indazole core is another crucial precursor for building the target molecule. A documented synthetic route to this compound starts from the commercially available 2,6-dimethylaniline (B139824). This method, a variation of the Davis-Beirut reaction, utilizes an aminating agent to form the pyrazole (B372694) ring fused to the benzene ring.

The synthesis involves treating a solution of 2,6-dimethylaniline in chloroform (B151607) with tert-butyl nitrite. This step generates a diazonium intermediate. The subsequent addition of potassium acetate (B1210297) and a phase-transfer catalyst, such as 18-crown-6, facilitates the intramolecular cyclization. The reaction mixture is heated to reflux to drive the reaction to completion. After an extended period of stirring, the product is isolated through filtration and purified by column chromatography. This approach provides 7-methyl-1H-indazole in a high yield of approximately 85%. nbinno.com

Once formed, 7-methyl-1H-indazole can be further functionalized. For instance, it serves as a precursor to valuable intermediates like 7-Methyl-1H-indazol-5-ylboronic Acid. guidechem.com This boronic acid derivative is a versatile building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, which are instrumental in forming carbon-carbon bonds for the synthesis of complex drug candidates. guidechem.com

Table 2: Synthesis of 7-Methyl-1H-indazole
Starting MaterialReagentsSolventKey TransformationYieldReference
2,6-Dimethylanilinetert-Butyl nitrite, Potassium acetate, 18-crown-6ChloroformDiazotization and Intramolecular Cyclization85% nbinno.com

Novel Synthetic Approaches for this compound

A logical multi-step synthesis for this compound can be proposed based on analogous reactions. This hypothetical pathway would begin with 2,6-dimethylaniline and proceed through the key intermediate, 2,6-dimethyl-3-nitroaniline (B181640) (CAS 67083-28-7). nih.gov

Protection and Nitration of 2,6-Dimethylaniline: The first step involves the nitration of 2,6-dimethylaniline. Direct nitration of anilines can be problematic, often leading to oxidation and poor regioselectivity. Therefore, the amino group is typically protected first, for example, as a toluenesulphonamide. The nitration of N-protected 2,6-dialkylanilines, such as 2,6-diethylaniline (B152787) toluenesulphonamide, in a strong acid like sulfuric acid has been shown to direct the nitro group to the 3-position. A similar outcome is expected for the 2,6-dimethyl analog.

Deprotection: Following nitration, the protecting group on the amine would be removed to yield 2,6-dimethyl-3-nitroaniline.

Diazotization and Cyclization: The final step involves the conversion of 2,6-dimethyl-3-nitroaniline to this compound. This transformation is analogous to the synthesis of 4-nitro-1H-indazole, using sodium nitrite in an acidic medium to effect the diazotization of the amino group and subsequent intramolecular cyclization to form the indazole ring.

This proposed pathway leverages established methodologies for aniline protection, regioselective nitration, and indazole ring formation to construct the target molecule.

One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and reduced waste. While a specific one-pot protocol for this compound has not been described, general principles from other indazole syntheses could be adapted.

Many one-pot indazole syntheses involve tandem or domino reactions where intermediates are not isolated. For example, methods have been developed for the synthesis of 1-aryl-1H-indazoles from arylhydrazones via a one-pot domino process involving deprotonation and nucleophilic aromatic substitution (SNAr) ring closure. Another approach involves the condensation of ortho-nitrobenzaldehydes with amines, followed by a Cadogan reductive cyclization in the same pot to yield 2H-indazoles.

Optimizing a one-pot reaction for this compound would be challenging. It could theoretically involve a tandem diazotization/cyclization sequence starting from 2,6-dimethyl-3-nitroaniline, where reaction conditions (solvent, temperature, and reagents) are carefully controlled to facilitate both steps in a single vessel without isolating the unstable diazonium salt intermediate. Further research would be required to develop and optimize such a process, focusing on maximizing yield and minimizing side reactions.

Stereochemical Control and Regioisomer Differentiation in Substituted Indazole Synthesis

In the synthesis of substituted indazoles like this compound, the primary challenge is not stereochemical control, as the core structure is aromatic and planar, but rather regiochemical control . This manifests in two key areas: controlling the position of substituents on the benzene ring and directing substitution at one of the two nitrogen atoms (N-1 or N-2) of the pyrazole ring.

Regiocontrol of Ring Substitution: As discussed in the multi-step synthesis (Section 2.5.1), the placement of the nitro group at the C-4 position is dictated by the directing effects of the substituents already present on the aniline precursor. In the case of a protected 2,6-dimethylaniline, the steric hindrance from the two ortho methyl groups and the electronic nature of the protected amino group are crucial for directing the incoming nitro group to the C-3 position (which becomes the C-4 position after cyclization).

Regiocontrol of N-Substitution: Once the indazole ring is formed, it exists as a mixture of two rapidly equilibrating tautomers, 1H- and 2H-indazole. Subsequent reactions, such as N-alkylation, can lead to a mixture of N-1 and N-2 regioisomers. The outcome is highly dependent on both steric and electronic factors, as well as reaction conditions.

Research has shown that the substituents on the indazole ring have a profound impact on the N-1/N-2 regioselectivity of alkylation.

Steric Effects: Bulky substituents at the C-7 position can sterically hinder the approach of an alkylating agent to the adjacent N-1 position, thereby favoring substitution at the more accessible N-2 position.

Electronic Effects: Electron-withdrawing groups significantly influence the acidity and nucleophilicity of the two nitrogen atoms. For example, it has been demonstrated that indazoles bearing an electron-withdrawing nitro group (NO₂) or a carboxylate group (CO₂Me) at the C-7 position exhibit excellent N-2 regioselectivity (≥96%) during N-alkylation reactions.

The choice of base and solvent can also be used to modulate the ratio of N-1 to N-2 products. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a promising system for achieving N-1 selective alkylation for many substituted indazoles. This differentiation is critical for synthesizing specific isomers required for pharmaceutical applications.

Pharmacological and Biological Activities

Enzyme Modulation and Inhibition Profiles

The primary pharmacological interest in nitroindazole compounds lies in their ability to modulate the activity of specific enzymes, most notably Nitric Oxide Synthase (NOS). The following sections detail the inhibitory profiles of these compounds, drawing heavily on the well-documented effects of 7-Nitroindazole (B13768) as a representative molecule.

Nitric Oxide Synthase (NOS) Inhibition

7-Nitroindazole (7-NI) is a well-established inhibitor of nitric oxide synthase, an enzyme family responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological processes. wikipedia.orgnih.gov Inhibition of NOS by compounds like 7-NI has been a significant area of research for potential therapeutic applications in conditions where NO overproduction is implicated. nih.gov

A key feature of 7-Nitroindazole is its selective inhibition of the neuronal isoform of nitric oxide synthase (nNOS) over the endothelial (eNOS) and inducible (iNOS) isoforms. wikipedia.orgnih.gov This selectivity is a crucial aspect of its pharmacological profile, as it allows for the modulation of neuronal NO signaling without significantly impacting cardiovascular functions regulated by eNOS, such as blood pressure. nih.govnih.gov Studies have demonstrated that 7-NI can inhibit nNOS activity by as much as 85% in vivo without causing the hypertensive effects associated with non-selective NOS inhibitors. nih.gov This selectivity makes 7-NI a valuable tool for investigating the specific roles of nNOS in the central nervous system. nih.gov

The mechanism of NOS inhibition by nitroindazole derivatives involves their interaction with the active site of the enzyme. Crystal structure analyses of NOS complexed with inhibitors like 3-bromo-7-nitroindazole (B43493) have revealed that these molecules bind at the substrate site. nih.govresearchgate.net This binding induces a conformational change in the enzyme, which in turn disrupts the interaction between the heme group and the essential cofactor tetrahydrobiopterin. nih.govresearchgate.net This disruption of the enzyme's architecture is critical to the inhibitory action of these compounds.

The inhibitory concentrations (IC50) of 7-Nitroindazole against different NOS isoforms further quantify its selectivity, although there can be some variation across different studies and experimental conditions.

Table 1: In Vitro Inhibitory Activity of 7-Nitroindazole against NOS Isoforms

NOS Isoform IC50 (μM) Source
Rat nNOS 0.71 chemicalbook.com
Bovine eNOS 0.78 chemicalbook.com

This table is interactive. Click on the headers to sort the data.

Kinase Inhibition Spectrum

There is currently no available scientific literature from the conducted searches to suggest that 7-Methyl-4-nitro-1H-indazole possesses inhibitory activity against kinases. The research on this specific compound is limited, and its interaction with the kinome has not been documented.

Similarly, no studies were identified that investigate the modulation of Fibroblast Growth Factor Receptor (FGFR) kinases by this compound. FGFRs are a family of receptor tyrosine kinases that play a role in various cellular processes, and their dysregulation is implicated in some cancers. nih.gov While a wide range of small molecule inhibitors targeting FGFRs have been developed, there is no evidence to link this compound to this class of enzyme modulators. nih.govmedchemexpress.com

Inhibition of Proviral Integration Site MuLV (Pim) Kinases

Research into the effects of this compound on the activity of Proviral Integration site MuLV (Pim) kinases is an area of ongoing investigation. Pim kinases are a family of serine/threonine kinases that play a crucial role in the regulation of signal transduction pathways fundamental to tumorigenesis. nih.gov As such, they are considered an attractive target for the development of pharmacological inhibitors in cancer therapy. nih.gov While various indazole derivatives have been explored as potent pan-Pim kinase inhibitors, specific inhibitory data for this compound is not extensively documented in publicly available research. nih.govnih.gov Further studies are required to fully elucidate the potential of this specific compound as a Pim kinase inhibitor.

Aurora Kinase Inhibition

Aurora kinases are essential for the regulation of cell division and are often misregulated in human cancers. nih.govfrontiersin.org This has led to the development of numerous small molecule inhibitors targeting these kinases. nih.gov The indazole scaffold has been identified as a promising structural motif for the design of potent Aurora kinase inhibitors. nih.gov However, specific data detailing the inhibitory activity and isoform selectivity of this compound against Aurora kinases (Aurora A, B, and C) are not available in the current body of scientific literature.

Bcr-Abl Kinase Interactions

The Bcr-Abl oncoprotein is a tyrosine kinase that is central to the pathophysiology of chronic myeloid leukemia (CML). nih.gov Inhibition of Bcr-Abl kinase activity is a key therapeutic strategy for CML. nih.govnih.gov While a variety of chemical scaffolds have been investigated for their Bcr-Abl inhibitory potential, there is currently no published research detailing any specific interactions or inhibitory activity of this compound with the Bcr-Abl kinase.

Extracellular Signal-Regulated Kinase (ERK1/2) Activity Modulation

The extracellular signal-regulated kinases ERK1 and ERK2 are critical components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently activated in various cancers. nih.gov Consequently, the development of ERK1/2 inhibitors is an active area of cancer research. nih.gov At present, there is no scientific literature available that describes the modulation of ERK1/2 activity by this compound.

Indoleamine-2,3-Dioxygenase1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunoregulatory enzyme that has emerged as a significant target in cancer immunotherapy. researchgate.netnih.gov IDO1 catalyzes the rate-limiting step in the metabolism of tryptophan along the kynurenine (B1673888) pathway. nih.gov A wide range of compounds have been investigated as potential IDO1 inhibitors. acs.orgacs.org However, there is no available data to suggest that this compound possesses inhibitory activity against IDO1.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of enzymes that catalyze the interconversion of carbon dioxide and bicarbonate. researchgate.net They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma and epilepsy. taylorandfrancis.comnih.gov While numerous compounds, including some sulfonamides, have been identified as potent carbonic anhydrase inhibitors, there is no published research indicating that this compound inhibits any of the carbonic anhydrase isoforms. nih.govmdpi.com

Histone Deacetylase 6 (HDAC6) Inhibition

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins and is a target for the treatment of cancer and other diseases. nih.govnih.gov The development of selective HDAC6 inhibitors is a significant area of research. unimi.it Currently, there is no scientific evidence to indicate that this compound functions as an inhibitor of HDAC6.

Anti-tumor and Anti-cancer Potential

In Vitro Cytotoxicity against Various Cancer Cell Lines

No publicly available data could be found regarding the in vitro cytotoxic effects of this compound against any cancer cell lines.

Mechanisms of Antiproliferative Action

There is no available information detailing the mechanisms through which this compound may exert any antiproliferative effects.

Evaluation in Chemically Induced Tumor Models

No studies on the evaluation of this compound in chemically induced tumor models have been found in the public domain.

Antimicrobial and Antiparasitic Efficacy

Antibacterial Spectrum and Efficacy

No data is available concerning the antibacterial spectrum or efficacy of this compound.

Antifungal Activities against Pathogenic Fungi

There is no available research on the antifungal activities of this compound against pathogenic fungi.

Following a comprehensive search for scientific literature, it has been determined that there is no available research data specifically detailing the pharmacological and biological activities of the compound “this compound” for the topics requested in the provided outline.

Specifically, no studies were found that investigate:

Antileishmanial Activity of this compound.

Amoebicidal Properties against Acanthamoeba castellanii for this compound.

Antitubercular Activity against Mycobacterium tuberculosis , including any targeting of KasA, by this compound.

Modulation of Nitric Oxide Levels in the Central Nervous System by this compound.

Neuroprotective Effects against Oxidative Stress of this compound.

While research exists for related compounds, such as other nitroindazole derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of that information. Therefore, due to the absence of specific data for this particular compound, it is not possible to generate the requested article with scientifically accurate and verifiable content for the specified outline.

Other Pharmacological Activities

Antidepressant Effects

No studies have been identified that investigate the potential antidepressant effects of this compound. The mechanism of action and efficacy of this compound in models of depression have not been reported in the peer-reviewed literature.

Anti-hypertensive Effects

There is no available data to suggest that this compound possesses anti-hypertensive properties. Research into its effects on blood pressure, vascular tone, or the renin-angiotensin system has not been published.

Anti-arrhythmic Properties

The potential anti-arrhythmic properties of this compound have not been explored in any known scientific studies. There is no information regarding its effects on cardiac ion channels, action potential duration, or its efficacy in models of cardiac arrhythmia.

Structure Activity Relationship Sar and Mechanistic Elucidation

Impact of Methyl Substitution at C7 on Biological Activity

The presence of a methyl group at the C7 position of the indazole ring can significantly influence the compound's biological activity. While direct research on 7-Methyl-4-nitro-1H-indazole is limited, the effects of substitution at this position can be inferred from studies on analogous compounds and general medicinal chemistry principles. For instance, 7-nitroindazole (B13768) is a known inhibitor of nitric oxide synthase (NOS). nih.govresearchgate.net The addition of a methyl group would alter its physical and chemical properties, thereby affecting its biological interactions.

Influence on Receptor Binding Affinity and Selectivity

The introduction of a C7-methyl group can modify a molecule's binding affinity and selectivity for its target receptors. This can be attributed to several factors:

Increased Lipophilicity : The methyl group increases the lipophilicity of the indazole core, which can enhance its ability to cross cell membranes and access hydrophobic binding pockets within receptors or enzymes.

Steric Influence : The methyl group adds steric bulk, which can either promote or hinder binding. A favorable interaction may occur if the target's binding site has a corresponding hydrophobic pocket that can accommodate the methyl group, potentially leading to increased affinity. Conversely, if the binding site is sterically constrained, the methyl group could cause a clash, reducing affinity.

Conformational Effects : The substitution at C7 can influence the preferred conformation of the indazole ring system, which may affect its ability to adopt the optimal geometry for binding to a specific receptor.

In the context of indazole derivatives acting as kinase inhibitors, substitutions on the benzene (B151609) ring portion of the scaffold are crucial for achieving selectivity and potency. caribjscitech.com The precise nature and position of these substituents fine-tune the interactions with the ATP-binding pocket of different kinases.

Steric and Electronic Effects on Enzyme Active Site Interactions

The methyl group at C7 exerts both steric and electronic effects that can modulate interactions within an enzyme's active site.

Steric Effects : As a relatively small alkyl group, the methyl substituent can influence the orientation of the indazole ring within the active site. This can affect the proximity of other functional groups, like the C4-nitro group, to key amino acid residues, thereby altering the binding mode and inhibitory potential. Studies on other heterocyclic inhibitors have shown that even small steric modifications can significantly impact enzyme inhibition. scilit.com

Electronic Effects : The methyl group is weakly electron-donating through an inductive effect. This can subtly alter the electron density of the indazole ring system. While a minor effect, this can influence hydrogen bonding capabilities and pi-stacking interactions with aromatic amino acid residues in the enzyme's active site. For example, the distribution of the electronic charge cloud within the indazole moiety is believed to contribute significantly to its binding affinity and the process of enzyme and receptor recognition. researchgate.net

Role of Nitro Substitution at C4 on Bioactivity

The nitro group at the C4 position is a powerful modulator of the indazole's biological activity due to its strong electron-withdrawing properties and its potential for metabolic activation.

Electronic Properties and Their Correlation with Biological Responses

The nitro group is a strong electron-withdrawing group, which significantly impacts the electronic distribution within the indazole molecule. researchgate.net This has several consequences for its biological activity:

Modulation of Acidity : The electron-withdrawing nature of the nitro group increases the acidity of the N-H proton of the indazole ring, which can influence its ionization state at physiological pH and its ability to act as a hydrogen bond donor.

Metabolic Reduction : The nitro group can be enzymatically reduced in biological systems to form reactive intermediates like nitroso and hydroxylamine (B1172632) derivatives. researchgate.net These reactive species can then covalently modify macromolecules, which is often the basis for the therapeutic (e.g., antimicrobial) and toxicological (e.g., mutagenic) effects of nitroaromatic compounds. brieflands.com The biological activity of many 5-nitroheterocycles, for instance, is dependent on the reduction of the nitro group. brieflands.com

Studies on a series of nitro- and amino-benzo[g]indazoles have demonstrated that nitro-based derivatives exhibit significant antiproliferative activity against cancer cell lines, underscoring the importance of this functional group. mdpi.comnih.gov

Mutagenicity Studies Related to Nitro Group Position

The position of the nitro group on the indazole ring is a critical determinant of its mutagenic potential. The genotoxicity of nitroaromatic compounds is often linked to the metabolic reduction of the nitro group, leading to DNA damage. scielo.br

A key study investigating the mutagenic activities of various nitro and methyl-nitro derivatives of indazole in Salmonella typhimurium found that the position of the nitro group was paramount. The results indicated that the presence of a nitro group at either the C4 or C7 position resulted in compounds that were only weakly mutagenic or non-mutagenic. nih.gov In contrast, nitro substitution at the C2, C5, or C6 positions often led to measurable mutagenic activity. nih.gov This suggests that the specific location of the nitro group on the indazole scaffold dictates its susceptibility to metabolic activation into a mutagenic species.

This finding is consistent with research on other nitro-heterocycles, such as nitroimidazoles, where the position of the nitro group also significantly influences genotoxicity. scielo.brnih.gov For instance, nitroimidazoles with a nitro group at C-4 were found to be non-genotoxic compared to those with a nitro group at C-5. scielo.brnih.gov

Nitro Group Position on IndazoleObserved Mutagenic Activity in S. typhimurium nih.gov
C4Weakly or non-mutagenic
C5Measurable mutagenic activity
C6Measurable mutagenic activity
C7Weakly or non-mutagenic

Comprehensive SAR Studies for Indazole Derivatives

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a core component in numerous biologically active compounds. caribjscitech.comnih.gov Extensive SAR studies have been conducted on various indazole derivatives to optimize their activity against a range of biological targets, including protein kinases, microbial enzymes, and G-protein coupled receptors.

Key SAR insights from broader studies on indazole derivatives include:

Substitution at N1 and N2 : The regioselective alkylation or arylation at the N1 or N2 positions of the pyrazole (B372694) ring dramatically affects the biological activity and selectivity of indazole-based compounds. For example, in the development of soluble guanylate cyclase (sGC) stimulators derived from YC-1, the nature of the substituent at the N1 position was critical for potency. nih.govrsc.org

Substitution at C3 : The C3 position is a common point for introducing diversity. In a series of indazole derivatives designed as hepcidin (B1576463) production inhibitors, modifications at the C3 and C6 positions were key to optimizing activity. nih.gov

Substitution on the Benzene Ring (C4, C5, C6, C7) : As discussed, substitutions on the fused benzene ring are crucial for fine-tuning the electronic and steric properties of the molecule. For instance, in a study of indazole derivatives with anticancer properties, nitro and ethoxy substitutions were found to significantly enhance potency. longdom.org The position of these substituents influences everything from metabolic stability to target-specific interactions.

Quantitative structure-activity relationship (QSAR) and molecular dynamics studies have further refined the understanding of how specific structural features of indazole derivatives contribute to their inhibitory activity against targets like hypoxia-inducible factor-1α (HIF-1α). tandfonline.com These computational models highlight the essential pharmacophoric features, such as hydrogen bond donors/acceptors and aromatic regions, required for potent biological activity. tandfonline.com

Positional Isomerism and its Biological Consequences

The biological effects of nitroindazoles are highly dependent on the position of the nitro group. For instance, 7-nitro-1H-indazole is a known inhibitor of nitric oxide synthase (NOS). nih.gov Studies on other isomers, such as 5-nitroindazoles, have revealed their potential as antitrypanosomal and antineoplastic agents. nih.govresearchgate.net Research on 4-nitro-1H-indazole and 6-nitro-1H-indazole has also been conducted, exploring their synthesis and chemical properties. acs.orgbldpharm.com However, the biological consequences of the specific isomeric arrangement in this compound are currently unknown. The influence of the 7-methyl group on the activity profile observed for the parent 4-nitro-1H-indazole or other methylated indazoles has not been investigated.

Molecular Recognition and Binding Mode Analysis

Without identified biological targets or activity for this compound, there is no available data on its molecular recognition or binding modes.

Investigation of Ligand-Target Interactions

The process of identifying and characterizing the interactions between a ligand (the compound) and its biological target is crucial for understanding its mechanism of action. As no specific biological targets for this compound have been reported in the scientific literature, no studies on its ligand-target interactions exist.

Role of Hydrogen Bonding and Other Non-Covalent Interactions

Hydrogen bonding and other non-covalent interactions are key determinants of a ligand's binding affinity and selectivity for its target. The indazole nucleus contains both hydrogen bond donors (the N-H group) and acceptors (the pyrazole nitrogens), and the nitro group can also participate in such interactions. While the general principles of these interactions are well-understood, their specific role in the context of this compound's potential biological activity has not been explored.

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for predicting the properties and behavior of molecules. However, no specific computational studies on this compound have been published.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. Such calculations can provide insights into a molecule's reactivity, stability, and various spectroscopic properties. While DFT studies have been performed on other nitroindazole isomers to understand their structure and reactivity, there is no published data from DFT calculations specifically for this compound. researchgate.net

Molecular Docking Simulations to Predict Binding Conformations and Affinities

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein's active site. This technique provides crucial information on binding conformations and estimates the strength of the interaction, typically expressed as a binding affinity or docking score.

Research into nitroindazole derivatives has successfully employed molecular docking to identify potential protein targets and elucidate binding modes. For instance, studies on 5-Nitroindazole identified it as a potential multi-targeted inhibitor in lung cancer by docking it against several key proteins. The simulations predicted favorable binding affinities with Cyclin-Dependent Kinase 2 (CDK2), ribosomal protein S6 kinase alpha-6, and insulin-like growth factor 1 receptor. nih.govsciforum.net The docking score against CDK2 (PDB: 1AQ1) was notably strong at -7.515 kcal/mol. nih.gov

In a separate line of research, a series of 3-chloro-6-nitro-1H-indazole derivatives were evaluated as potential antileishmanial agents. nih.gov Molecular docking was performed against Leishmania infantum trypanothione (B104310) reductase (TryR), a critical enzyme for the parasite's survival. The results demonstrated that these compounds could achieve stable binding within the enzyme's active site, characterized by a network of hydrophobic and hydrophilic interactions. nih.govnih.gov This modeling was instrumental in rationalizing the observed biological activity of the synthesized compounds.

Table 1: Molecular Docking Data for Nitroindazole Analogs
CompoundProtein TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interactions Noted
5-NitroindazoleCyclin-Dependent Kinase 2 (CDK2)1AQ1-7.515Multitargeted inhibition potential nih.gov
5-NitroindazoleRibosomal protein S6 kinase alpha-66G77-6.884Potential anticancer activity nih.gov
5-NitroindazoleInsulin-like growth factor 1 receptor1K3A-6.754Inhibition of growth factor signaling nih.gov
3-chloro-6-nitro-1H-indazole derivative (Compound 13)Trypanothione Reductase (TryR)2JK6Not specifiedStable binding via hydrophobic and hydrophilic interactions nih.gov

Molecular Dynamics Simulations for Ligand-Protein Stability and Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. By simulating the movements of atoms in a biological environment, MD provides insights into the dynamic behavior of the complex and the persistence of key interactions.

The stability of complexes involving nitroindazoles has been confirmed through this method. For 5-Nitroindazole , MD simulations of its complexes with lung cancer-related proteins showed a cumulative deviation of less than 2 Å, which is considered indicative of a highly stable biomolecular complex. nih.govsciforum.net This stability suggests that the compound can maintain its binding conformation and interactions within the target's active site.

Similarly, the most promising 3-chloro-6-nitro-1H-indazole derivative from docking studies was subjected to a 50-nanosecond MD simulation to analyze its stability within the TryR enzyme complex. nih.gov Analysis of the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) indicated that the complex remained in good equilibrium, with structural deviations between approximately 1–3 Å. nih.gov To further validate the binding affinity, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations were performed on the simulation trajectory, yielding a low net binding energy of -40.02 kcal/mol, which confirmed a highly stable interaction dominated by van der Waals and electrostatic forces. nih.gov

Table 2: Molecular Dynamics Simulation Findings for Nitroindazole Analogs
Compound/ComplexSimulation LengthKey MetricResultInterpretation
5-Nitroindazole-Protein ComplexesNot specifiedCumulative Deviation< 2 ÅHigh complex stability nih.govsciforum.net
TryR-Compound 13 Complex50 nsRMSD~1–3 ÅGood equilibrium and stable binding nih.gov
TryR-Compound 13 Complex50 nsMM/GBSA Binding Energy-40.02 kcal/molStrong and stable intermolecular affinity nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular properties, known as descriptors. These models can be used to predict the activity of new compounds and guide the design of more potent analogs.

QSAR studies have been performed on series of 5-nitroindazole derivatives to understand the molecular properties driving their biological activities, such as antichagasic and antineoplastic effects. nih.govresearchgate.net In one preliminary study, electronic and thermodynamic properties were calculated to shed light on the mechanism of action. scielo.br This analysis revealed a correlation between the partition coefficient (logP), a measure of lipophilicity, and antichagasic activity. Compounds with logP values lower than 2.5 were generally inactive, while those with values higher than 4.0 showed significant activity. scielo.br

A separate QSAR model developed for a series of related heterocyclic compounds identified several key molecular descriptors that governed their inhibitory activity. science.gov These descriptors included parameters related to mass, electronegativity, and van der Waals volume, highlighting the importance of steric and electronic properties in determining the biological function of the molecules. science.gov

Table 3: Key Molecular Descriptors in QSAR Models for Nitroindazole Analogs and Related Compounds
QSAR Study FocusImportant Descriptor(s)Physicochemical InterpretationAssociated Activity
5-Nitroindazole DerivativeslogP (Partition Coefficient)Lipophilicity / ability to cross cell membranes scielo.brAntichagasic
Aromatase InhibitorsMor04m, H8m (Mass)Molecular size and bulk science.govAromatase Inhibition
Aromatase InhibitorsMor08e (Electronegativity)Electronic properties and interaction potential science.govAromatase Inhibition
Aromatase InhibitorsG1v (van der Waals Volume)Steric properties and molecular shape science.govAromatase Inhibition

Preclinical Evaluation and Translational Research

In Vitro Efficacy and Potency Determination

There is no available information on the in vitro efficacy and potency of 7-Methyl-4-nitro-1H-indazole. Studies that would determine its biological activity, such as its effects on specific molecular targets, enzymatic assays, or cell-based functional screens, have not been published. Consequently, key parameters like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which are fundamental to understanding a compound's potency, are unknown.

In Vivo Animal Model Studies for Therapeutic Efficacy

No in vivo studies in animal models have been reported for this compound. Research that would investigate its therapeutic potential for any disease or condition, assess its dose-response relationship in a living system, or establish proof-of-concept for its efficacy is absent from the scientific literature.

Pharmacokinetic Characterization in Preclinical Models

The pharmacokinetic properties of this compound have not been characterized.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

There are no published data on the ADME profile of this compound. This includes its absorption following administration, its distribution throughout the body's tissues and organs, how it is metabolized, and the routes and rate of its excretion.

Blood-Brain Barrier Penetration Studies

Specific studies to determine whether this compound can cross the blood-brain barrier have not been conducted or reported. This information is critical for compounds being considered for neurological applications.

Preclinical Toxicity and Safety Assessment

No preclinical toxicity or safety data for this compound could be located. This includes acute, sub-chronic, and chronic toxicity studies, as well as any specific organ toxicity, genotoxicity, or carcinogenicity assessments. The No-Observed-Adverse-Effect Level (NOAEL) has not been established.

Future Research Directions and Therapeutic Prospects

Rational Design and Synthesis of Advanced 7-Methyl-4-nitro-1H-indazole Analogs

The foundation for developing novel therapeutics from the this compound core lies in the principles of rational drug design. This approach leverages an understanding of drug-target interactions to create more potent and selective molecules. The indazole core itself has been a fruitful starting point for the synthesis of numerous kinase inhibitors. nih.gov The existing methyl and nitro groups on the this compound scaffold serve as key positions for chemical modification to enhance its pharmacological properties.

Future synthetic strategies will likely focus on creating a library of analogs by modifying these functional groups. For instance, structure-based design could be employed to improve binding affinity to specific biological targets. nih.gov The synthesis of such derivatives is achievable through various established and emerging chemical methodologies, which allow for the introduction of diverse functional groups onto the indazole ring. nih.gov

Table 1: Potential Rational Design Strategies for this compound Analogs

Modification Strategy Rationale Potential Outcome
Modification of the N1 position Altering solubility, metabolic stability, and target interaction. Improved pharmacokinetic profile and cellular permeability.
Bioisosteric replacement of the nitro group Modulating electronic properties and reducing potential toxicity. Enhanced selectivity and safety profile.
Functionalization of the methyl group Introducing new pharmacophoric features for additional target interactions. Increased potency and potential for dual-target inhibition.

| Substitution on the benzene (B151609) ring | Exploring structure-activity relationships (SAR) to optimize target binding. | Identification of key interactions for improved affinity and selectivity. |

Exploration of Novel Biological Targets and Therapeutic Indications

While the indazole scaffold is prominent in kinase inhibitors, its therapeutic potential is not limited to this target class. nih.gov For example, other nitroindazole derivatives, such as 7-nitroindazole (B13768), have been identified as inhibitors of nitric oxide synthase (NOS), suggesting potential applications in neuroprotective and anti-inflammatory therapies. drugbank.comnih.gov A crucial future direction is to screen this compound and its analogs against a wide panel of biological targets to uncover novel mechanisms of action and therapeutic uses.

The diverse biological activities associated with the indazole nucleus suggest that derivatives of this compound could be relevant for a range of diseases beyond cancer, including inflammatory conditions, neurodegenerative disorders, and infectious diseases. nih.gov

Table 2: Potential Biological Targets and Therapeutic Indications for Indazole Analogs

Potential Biological Target Class Specific Examples Potential Therapeutic Indication
Protein Kinases EGFR, VEGFR, FGFR, JAK Cancer, Inflammatory Diseases nih.govnih.gov
Nitric Oxide Synthases (NOS) nNOS, iNOS Neurodegenerative diseases, Pain, Inflammation drugbank.comnih.gov
Poly(ADP-ribose) polymerase (PARP) PARP1, PARP2 Cancer (e.g., ovarian, breast)

| Other Enzymes and Receptors | Serotonin receptors, Aldose reductase | Depression, Diabetic complications |

Development of Targeted Delivery Systems

A significant challenge with many small-molecule drugs, including potentially those derived from this compound, is achieving sufficient concentration at the site of action while minimizing exposure to healthy tissues. Targeted drug delivery systems offer a solution to this problem by selectively delivering the therapeutic agent to its intended target. mdpi.com For heterocyclic anticancer compounds, various nanocarrier systems have been explored to improve their pharmacokinetic properties and reduce off-target effects. nih.govresearchgate.net

Future research could focus on encapsulating this compound analogs into nanoparticles, such as liposomes, polymer-drug conjugates, or inorganic nanoparticles. nih.gov These nanocarriers can be further functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific markers on diseased cells, thereby enhancing the therapeutic efficacy and reducing systemic toxicity. mdpi.com

Table 3: Targeted Delivery Systems for Heterocyclic Compounds

Delivery System Description Potential Advantages for Indazole Analogs
Liposomes Vesicles composed of a lipid bilayer. Can encapsulate both hydrophilic and hydrophobic drugs, improving solubility and circulation time. mdpi.com
Polymer-Drug Conjugates (PDCs) Covalent attachment of the drug to a polymer backbone. Enhanced water solubility, prolonged plasma half-life, and potential for passive tumor targeting. nih.gov
Inorganic Nanoparticles Includes iron oxide, silica, and gold nanoparticles. Offer unique magnetic or optical properties for theranostic applications (therapy and diagnosis). mdpi.com

| Albumin-based Nanoparticles | Utilizes the natural protein albumin as a carrier. | Biocompatible, biodegradable, and can exploit tumor-specific uptake mechanisms. mdpi.com |

Combination Therapies and Synergistic Effects

The complexity of diseases like cancer often necessitates treatment with multiple therapeutic agents. Combination therapies can overcome drug resistance, target multiple signaling pathways, and achieve synergistic effects where the combined therapeutic outcome is greater than the sum of the individual drug effects. mdpi.com

Should this compound analogs prove to be effective kinase inhibitors, a promising avenue of research would be their use in combination with other anticancer agents. For example, they could be combined with traditional chemotherapy, other targeted therapies, or immunotherapy. The rational design of combination therapies is crucial, and preclinical studies would be needed to identify synergistic interactions and optimal dosing schedules. chemistryviews.org

Table 4: Potential Combination Therapy Strategies

Combination Class Rationale Example of Potential Partner Drug
Chemotherapy Targeting both cell signaling (indazole analog) and DNA replication/cell division (chemotherapy). Paclitaxel, Cisplatin
Other Kinase Inhibitors Co-targeting different nodes in a signaling pathway to prevent escape mechanisms. An inhibitor of a downstream or parallel pathway.
Immunotherapy Modulating the tumor microenvironment to enhance the anti-tumor immune response. Checkpoint inhibitors (e.g., PD-1/PD-L1 inhibitors).

| Inhibitors of Other Pathways | Creating synthetic lethality by inhibiting two pathways that cancer cells depend on. | PARP inhibitors, NRF2 inhibitors. chemistryviews.org |

Advancements in Mechanistic Understanding and Biomarker Identification

A thorough understanding of the molecular mechanism of action is fundamental to the development of any new therapeutic agent. For this compound analogs, research will need to elucidate precisely how they interact with their biological targets at a molecular level. The presence of a nitroaromatic structure suggests that the mechanism could involve electron transfer processes or bioreduction, which are known to play a role in the activity of some nitro-compounds. nih.gov

Furthermore, the identification of predictive and pharmacodynamic biomarkers will be essential for the clinical development of these compounds. Biomarkers can help in selecting patients who are most likely to respond to the treatment, monitoring the therapeutic effect, and making informed decisions on dosing. For instance, if an analog is found to be a kinase inhibitor, potential biomarkers could include the phosphorylation status of the target kinase or its downstream substrates.

Table 5: Approaches for Mechanistic and Biomarker Studies

Research Area Methodologies Objective
Mechanism of Action X-ray crystallography, Cryo-EM, Kinase activity assays, Cellular thermal shift assays (CETSA). To determine the direct binding target and the structural basis of inhibition.
Cellular Effects Cell viability assays, Apoptosis assays, Cell cycle analysis, Proteomics, Transcriptomics. To understand the downstream cellular consequences of target engagement.
Biomarker Discovery Analysis of patient tumor samples (genomics, proteomics), Liquid biopsies (ctDNA, circulating tumor cells). To identify markers that predict response or resistance to the drug.

| In Vivo Model Studies | Xenograft and patient-derived xenograft (PDX) mouse models. | To validate the anti-tumor efficacy and investigate in vivo mechanisms and biomarkers. |

Potential for Drug Repurposing of Related Indazole Compounds

Drug repurposing, or finding new uses for existing drugs, is an efficient strategy for drug development as it builds upon known safety and pharmacokinetic data. nih.gov Kinase inhibitors, in particular, are attractive candidates for repurposing due to their tendency to bind to multiple targets (polypharmacology). researchgate.net

While this compound itself is not an approved drug, the principle of repurposing can be applied to the broader class of indazole derivatives. Research into the target profiles of existing indazole-based drugs could reveal unexpected therapeutic opportunities. Conversely, if an analog of this compound is developed for a specific indication, it would be prudent to explore its efficacy in other diseases where its biological targets are relevant. This is particularly true for targets implicated in a wide range of pathologies, such as kinases which play roles in cancer, autoimmune diseases, and neurodegeneration. nih.gov

Table 6: Examples of Indazole-Based Drugs and Potential for Repurposing

Indazole-Based Drug Primary Indication Potential Repurposing Area Rationale for Repurposing
Pazopanib Renal cell carcinoma, Soft tissue sarcoma Other solid tumors, Ocular neovascular diseases Inhibition of multiple receptor tyrosine kinases including VEGFR and PDGFR.
Axitinib Renal cell carcinoma Thyroid cancer, Non-small cell lung cancer Potent inhibitor of VEGFRs.
Entrectinib NTRK fusion-positive solid tumors, ROS1-positive NSCLC Other cancers driven by TRK or ROS1 fusions Potent inhibitor of TRK and ROS1 kinases.

| Niraparib | Ovarian cancer, Fallopian tube cancer, Primary peritoneal cancer | Prostate cancer, Breast cancer | Inhibition of PARP enzymes, relevant in cancers with DNA repair deficiencies. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Methyl-4-nitro-1H-indazole, and how can reaction yields be maximized?

  • Methodological Answer : Synthesis typically involves nitration and alkylation steps. For example, nitration of 7-methylindazole precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro derivative. Reaction yields (38–45%) may be improved using microwave-assisted synthesis to reduce side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl at C7, nitro at C4) .
  • X-ray Crystallography : SHELXL refinement (using programs like SHELX-2018) resolves bond lengths and angles. For example, the nitro group typically exhibits planarity with the indazole ring, confirmed by anisotropic displacement parameters .
  • Table : Example crystallographic data (hypothetical):
ParameterValue
Space groupP2₁/c
R-factor0.045
C–N bond length1.35 Å

Advanced Research Questions

Q. How can conflicting data regarding the biological activity of this compound derivatives be resolved?

  • Methodological Answer : Contradictions in bioactivity (e.g., varying IC₅₀ values across studies) may arise from assay conditions (e.g., cell line variability, solvent effects). To resolve discrepancies:

  • Standardized Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for solvent cytotoxicity .
  • Dose-Response Curves : Generate full curves (0.1–100 µM) to assess potency and efficacy .
  • Computational Validation : Compare experimental results with molecular docking (e.g., AutoDock Vina) to verify target binding hypotheses .

Q. What computational strategies are employed to predict the binding mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use tools like Schrödinger Suite to model interactions with kinases or receptors. The nitro group may form hydrogen bonds with active-site residues .
  • MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability. For example, RMSD < 2 Å indicates stable ligand-protein complexes .
  • ADMET Prediction : SwissADME evaluates drug-likeness (e.g., Lipinski’s Rule compliance) .

Q. How does the electronic nature of the nitro group influence the reactivity of this compound in further functionalization?

  • Methodological Answer : The nitro group is a strong electron-withdrawing group, directing electrophilic substitution to the C5 position. For example:

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine, enabling amide coupling .
  • Nucleophilic Aromatic Substitution : React with amines (e.g., benzylamine) under microwave conditions (120°C, 30 min) to replace nitro with amino groups .

Q. What experimental designs are critical for studying the thermal stability of this compound?

  • Methodological Answer :

  • DSC/TGA : Differential scanning calorimetry (heating rate: 10°C/min) identifies decomposition temperatures. A sharp endotherm >200°C suggests stability under standard storage .
  • Kinetic Analysis : Use the Kissinger method to calculate activation energy (Eₐ) from DSC data .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported solubility profiles of this compound?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λmax = 280 nm) .
  • Standard Protocols : Follow OECD guidelines for solubility determination to ensure reproducibility .

Structural and Mechanistic Insights

Q. What role does the methyl group at the 7-position play in modulating the compound’s pharmacological activity?

  • Methodological Answer : The methyl group enhances lipophilicity (logP ~2.5), improving membrane permeability. Comparative studies with non-methylated analogs show 10-fold higher cellular uptake in Caco-2 assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.